molecular formula C7H12O3 B153621 trans-4-Hydroxycyclohexanecarboxylic acid CAS No. 3685-26-5

trans-4-Hydroxycyclohexanecarboxylic acid

Cat. No. B153621
CAS RN: 3685-26-5
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
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Description

trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized using advanced techniques such as gas chromatography and mass spectrometry, and its structure has been confirmed through synthesis and comparison with authentic samples .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. A new synthesis method for stereoisomers of amino-hydroxycyclohexanecarboxylic acids, which are analogues of the compound , has been reported. This method involves key steps like Diels–Alder reactions and resolution methods to achieve optically active forms . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, indicating the versatility of this compound in medicinal chemistry .

Molecular Structure Analysis

The molecular conformations of related cyclohexanecarboxylic acids have been studied using NMR and molecular orbital methods. For instance, trans-4-aminomethyl-1-cyclohexanecarboxylic acids have been found to exist in staggered forms in aqueous solutions, with the diequatorial conformer being the most stable . This information is crucial for understanding the behavior of this compound in biological systems.

Chemical Reactions Analysis

The reactivity of this compound can be inferred from studies on similar compounds. For example, the reaction of trans-4-alkylcyclohexanecarboxylic acid chlorides with various reagents has been studied to produce esters with liquid-crystalline properties . Moreover, the preparation and reactions of trans-2-aminocyclohexanecarboxylic acids have been examined, providing insights into the potential chemical behavior of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the properties of structurally related compounds. For instance, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, revealing the influence of molecular dipoles on the crystal structure . Such studies help in understanding the crystalline behavior of cyclohexanecarboxylic acids. Additionally, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, indicating the potential for diverse physical properties .

Scientific Research Applications

Enzymatic Properties and Metabolic Pathways

  • Trans-4-Hydroxycyclohexanecarboxylic acid plays a role in enzymatic processes, being a reduction product of 4-oxocyclohexanecarboxylate in reactions involving 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum (Obata, Uebayasi, & Kaneda, 1988).

Synthesis of Hydroxylated Amino Acids

  • It has been used in the regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, which are important in the creation of various isomers of amino acids (Fülöp et al., 2005).

Biochemical Analysis and Characterization

  • Gas chromatography-mass spectrometry has been utilized to identify this compound in metabolic studies, providing insight into gastrointestinal bacterial metabolism (Kronick et al., 1983).

Chiral Resolution and Optical Studies

  • This compound has been involved in the study of chiral resolution and optical rotations of amino acids and derivatives, offering a deeper understanding of the stereochemistry in organic compounds (Nohira, Ehara, & Miyashita, 1970).

Mesomorphic and Dielectric Properties

  • Research into the mesomorphism and dielectric properties of certain cyclohexanecarboxylates, including this compound, has been conducted, contributing to the understanding of liquid crystal compounds (Karamysheva, Kovshev, & Barnik, 1976).

Metabolic Studies in Medical Research

  • In medical research, it has been identified in studies concerning metabolic defects and urinary excretion, thereby enhancing our understanding of certain medical conditions (Niederwieser, Wadman, & Danks, 1978).

Safety and Hazards

Trans-4-Hydroxycyclohexanecarboxylic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Mechanism of Action

Target of Action

Trans-4-Hydroxycyclohexanecarboxylic acid is primarily a substrate for the production of cyclohexanecarboxylic acid . It plays a crucial role in the metabolic pathways of intestinal bacteria .

Mode of Action

The compound interacts with its target, the metabolic pathways of intestinal bacteria, where it serves as a substrate for the synthesis of cyclohexanecarboxylic acid . The resulting changes include the production of cyclohexanecarboxylic acid and other by-products of bacterial metabolism .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of cyclohexanecarboxylic acid . The downstream effects of this interaction include the production of cyclohexanecarboxylic acid and other metabolites .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely influenced by its role as a substrate in bacterial metabolism . It is absorbed and distributed within the bacterial cells, metabolized to produce cyclohexanecarboxylic acid, and the by-products of this metabolism are excreted via the urinary tract .

Result of Action

The molecular and cellular effects of the action of this compound include the production of cyclohexanecarboxylic acid and the modulation of bacterial metabolic processes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions within the bacterial cells where the compound is metabolized, and the urinary tract where the by-products of this metabolism are excreted .

properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name cis-4-Hydroxycyclohexanecarboxylic Acid
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Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
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Record name 4-Hydroxycyclohexylcarboxylic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 42 parts of p-hydroxybenzoic acid, 2 parts of platinum oxide, 1 part of 10% aqueous potassium hydroxide and 150 parts by volume of ethanol was charged to a hydrogenation flask. The mixture was hydrogenated at 50 psi for 32 hours. The reaction mixture was filtered and the solvent evaporated. The solid product was slurried in 500 parts by volume of hot cyclohexane to remove cyclohexane carboxylic acid, filtered, and the solids recrystallized from 100 parts of water. The solid, unreacted p-hydroxybenzoic acid, was filtered off and the water evaporated yielding 16 parts of 4-hydroxycyclohexane carboxylic acid having a melting point of 110°-130° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Hydroxycyclohexanecarboxylic acid

Q & A

Q1: What is the role of trans-4-hydroxycyclohexanecarboxylic acid in the biosynthesis of tacrolimus?

A: While the provided abstracts don't directly address this question, one abstract mentions the use of an fkbO deletion mutant of Streptomyces sp. KCTC 11604BP for mutational biosynthesis of tacrolimus analogues [, ]. This suggests that modifications to the biosynthetic pathway of tacrolimus, potentially involving this compound as a precursor or intermediate, can lead to the production of tacrolimus analogues. Further research is needed to confirm the specific role of this compound in this process.

Q2: How is this compound synthesized from a readily available starting material?

A: One study describes a novel synthesis of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a very late antigen-4 (VLA-4) antagonist, using this compound as the starting material []. This approach utilizes commercially available this compound and employs n-Bu₄NSO₃H-catalyzed basic etherification and iodine-mediated cyclization to construct the target molecule.

Q3: What is the enzymatic activity of 4-hydroxycyclohexanecarboxylate dehydrogenase and how specific is it for this compound?

A: 4-Hydroxycyclohexanecarboxylate dehydrogenase, found in Corynebacterium cyclohexanicum, catalyzes the NAD+-dependent oxidation of this compound to 4-oxocyclohexanecarboxylic acid []. This enzyme exhibits high specificity for this compound and does not utilize the cis isomer as a substrate. Furthermore, the enzyme demonstrates strict specificity for the position of the carbonyl group on the cyclohexane ring, with neither the 2-oxo nor 3-oxo homologues being accepted as substrates [].

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